molecular formula C14H11N B1345985 4-Cyano-4'-methylbiphenyl CAS No. 50670-50-3

4-Cyano-4'-methylbiphenyl

Cat. No.: B1345985
CAS No.: 50670-50-3
M. Wt: 193.24 g/mol
InChI Key: QIBWMVSMTSYUSK-UHFFFAOYSA-N
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Description

4-Cyano-4’-methylbiphenyl is an organic compound with the molecular formula C14H11N. It is a derivative of biphenyl, where a cyano group (-CN) is attached to one phenyl ring and a methyl group (-CH3) is attached to the other. This compound is known for its applications in various fields, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Cyano-4’-methylbiphenyl involves the Suzuki coupling reaction. This reaction typically uses chlorobenzonitrile and methylbenzeneboronic acid as starting materials. The reaction is catalyzed by polystyrene-triphenylphosphine supported palladium, and the solvent system is a mixture of ethanol and water in varying ratios . The reaction conditions involve heating the mixture to reflux, followed by purification through column chromatography .

Another method involves the Grignard reaction, where p-tolyl magnesium chloride is reacted with o-chlorobenzonitrile in the presence of manganese chloride as a catalyst. This method enhances the catalytic efficiency and is suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-4’-methylbiphenyl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are commonly used.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated or alkylated biphenyl derivatives.

Scientific Research Applications

4-Cyano-4’-methylbiphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-4’-methylbiphenyl depends on its application. In the context of its use as a pharmaceutical intermediate, the compound interacts with specific molecular targets and pathways to exert its effects. For example, in the synthesis of antihypertensive drugs, it contributes to the formation of molecules that inhibit angiotensin II receptors, thereby lowering blood pressure .

Comparison with Similar Compounds

4-Cyano-4’-methylbiphenyl can be compared with other similar compounds, such as:

    4-Cyano-4’-ethylbiphenyl: Similar structure but with an ethyl group instead of a methyl group.

    4-Cyano-4’-methoxybiphenyl: Contains a methoxy group (-OCH3) instead of a methyl group.

    4-Cyano-4’-chlorobiphenyl: Has a chlorine atom instead of a methyl group.

These compounds share similar chemical properties but differ in their reactivity and applications. The presence of different substituents can significantly influence their chemical behavior and suitability for various applications .

Properties

IUPAC Name

4-(4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N/c1-11-2-6-13(7-3-11)14-8-4-12(10-15)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBWMVSMTSYUSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068573
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl-
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50670-50-3
Record name 4′-Methyl[1,1′-biphenyl]-4-carbonitrile
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-methyl-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-methyl-
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Record name 4'-methyl[1,1'-biphenyl]-4-carbonitrile
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Synthesis routes and methods I

Procedure details

3.56 g (20 mmol) of sodium p-tolunesulfinate, 2.75 g (20 mmol) of p-chlorobenzonitrile, 0.0225 g (0.1 mmol) of palladium acetate, 0.0478 g (0.12 mmol) of 1,2-bis(diphenylphosphino) ethane, 11.2 g (200 mmol) of calcium oxide and 60 ml of N-methyl-2-pyrrolidone were placed in a 100 ml round bottom flask and reacted at 150° C. in a nitrogen gas stream for 6 hours. After the completion of the reaction, the reaction mixture solution was analyzed by means of high performance liquid chromatography. The analysis showed that 4.9 mmol (yield 25%) of 4'-cyano-4-methyl-biphenyl was formed in the reaction mixture solution.
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.0225 g
Type
catalyst
Reaction Step One
Quantity
0.0478 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

4-methylphenylmagnesium chloride (98 g, 20% solution in tetrahydrofuran) is added dropwise over five hours to a refluxing solution of 4-bromobenzonitrile (20 g), palladium (II) chloride (0.78 g) and triphenylphosphine (2.3 g) in tetrahydrofuran (100 ml). [HPLC: yield 91-93%]. After cooling to room temperature tetrahydrofuran is removed under vacuum. The residue is taken up in toluene/water (1:1) (200 ml) and filtered. The aqueous phase is separated off. Solvent is removed by distillation and the crude product recrystallised from ethanol to give 4'-methylbiphenyl-4-carbonitrile as a solid, m.pt. 107-109° C. 1H NMR (CDCl3): 2.41(s,3H), 7.29(d,2H), 7.49(d,2H), 7.66 (d,2H), 7.71 (d,2H).
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
palladium (II) chloride
Quantity
0.78 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What insights can we gain about 4-cyano-4'-methylbiphenyl from its behavior in a liquid crystal environment?

A: Studying the behavior of 1CB in a liquid crystal matrix, like 5CB, allows researchers to probe its molecular properties. Analyzing the 2H-NMR spectra of these mixtures provides valuable information about the orientational order of 1CB []. This data, coupled with computational models, enables estimations of the molecular quadrupole moment tensor of 1CB, a key parameter in understanding its interactions with surrounding molecules and electric fields []. These insights contribute to a broader understanding of molecular behavior in anisotropic environments and the factors influencing liquid crystal properties.

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